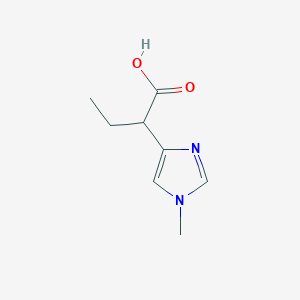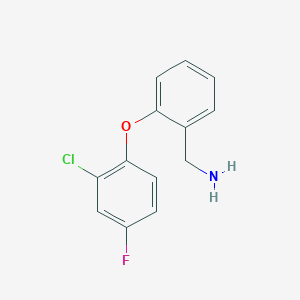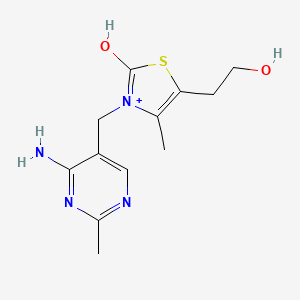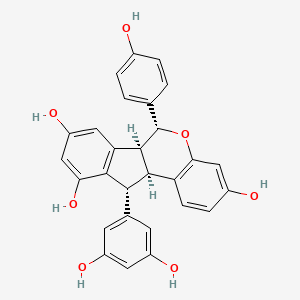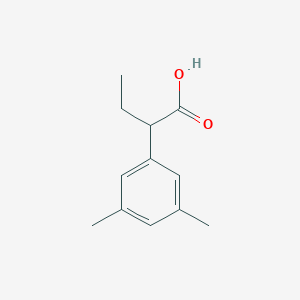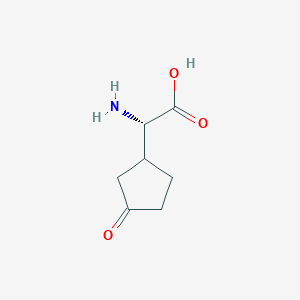
2-(Trifluoromethyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)azocane is an organic compound featuring a trifluoromethyl group attached to an azocane ring. The incorporation of the trifluoromethyl group significantly influences the compound’s chemical properties, making it an area of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of azocane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates under mild conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)azocane may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of photoredox catalysis has also been explored to achieve high yields and selectivity in the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)azocane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, ethers
Scientific Research Applications
2-(Trifluoromethyl)azocane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)azocane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)piperidine
- 2-(Trifluoromethyl)azepane
- 2-(Trifluoromethyl)cyclohexane
Uniqueness
2-(Trifluoromethyl)azocane is unique due to its eight-membered ring structure, which imparts distinct steric and electronic properties compared to its six- and seven-membered counterparts. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)azocane |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7-5-3-1-2-4-6-12-7/h7,12H,1-6H2 |
InChI Key |
KDPWRQINTIZSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)
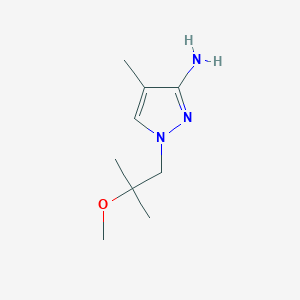
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)
